Decyl methyl sulfide

Organic Chemistry Physical Chemistry Solvent Extraction

Volatile dialkyl sulfides like dimethyl sulfide create persistent odor and waste problems in Swern and Corey-Kim oxidations. Decyl methyl sulfide (CAS 22438-39-7) is a high-recovery, reusable ion-supported reagent that directly addresses these drawbacks while serving as a well-characterized prochiral substrate for enantioselective sulfoxide synthesis. • Prochiral substrate: up to 98% conversion and 77% ee using alloxazine-cyclodextrin catalysts, without overoxidation to the sulfone. • Established kinetic parameters (k₁ = 5.1 × 10⁻⁴ atm⁻¹ s⁻¹, k₃ = 2.1 × 10⁻³ M⁻¹ s⁻¹) for Ru-catalyzed aerobic oxidation enable reliable process modeling. • ≥98% purity (GC); colorless to light yellow liquid; ambient shipping; supplied in standard research quantities from 1 mL to 50 g.

Molecular Formula C11H24S
Molecular Weight 188.38 g/mol
CAS No. 22438-39-7
Cat. No. B1360131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl methyl sulfide
CAS22438-39-7
Molecular FormulaC11H24S
Molecular Weight188.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCSC
InChIInChI=1S/C11H24S/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3
InChIKeyHKGUUZAACYBIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyl Methyl Sulfide (CAS 22438-39-7) | High-Purity Alkyl Methyl Sulfide for Specialized Oxidation and Synthesis


Decyl methyl sulfide (CAS 22438-39-7), also known as 1-(methylthio)decane, is a long-chain dialkyl sulfide with the molecular formula C₁₁H₂₄S and a molecular weight of 188.37 g/mol [1]. It is a member of the n-alkyl methyl sulfide family, characterized by a 10-carbon alkyl chain attached to a methylthio group (-SCH₃). This compound is a colorless to light yellow liquid at room temperature, with a density of 0.845 g/mL and a boiling point of 126-127 °C at 14 mmHg [2]. Its well-defined properties make it a valuable building block and intermediate in organic synthesis, particularly in the preparation of sulfoxides and sulfones, and as a component in specialized research applications [3].

Why Alkyl Chain Length Matters: Decyl Methyl Sulfide vs. Other n-Alkyl Methyl Sulfides


In the family of n-alkyl methyl sulfides, the alkyl chain length is not a trivial variable but a critical determinant of physicochemical properties, reactivity, and application suitability [1]. Simple substitution with a shorter-chain analog like hexyl or octyl methyl sulfide, or a longer-chain one like dodecyl methyl sulfide, will result in significantly different lipophilicity, boiling point, and performance in catalytic systems. For instance, a change in chain length directly impacts the compound's partition coefficient (LogP) [2], which governs solubility and extraction behavior, and can alter its reactivity profile in metal-catalyzed oxidations [3]. The following quantitative evidence demonstrates that Decyl methyl sulfide (C10) occupies a specific and non-interchangeable niche in this chemical series.

Quantitative Performance Differentiation: Decyl Methyl Sulfide Evidence Summary


Lipophilicity Comparison: Decyl Methyl Sulfide Exhibits Intermediate LogP for Optimized Partitioning

The lipophilicity of Decyl methyl sulfide, quantified by its octanol-water partition coefficient (LogP), is 4.49 [1]. This value is higher than that of shorter-chain analogs, such as hexyl methyl sulfide (estimated LogP ≈ 3.2), and lower than the dodecyl methyl sulfide analog (estimated LogP ≈ 5.6). This intermediate LogP indicates a balanced hydrophilic-lipophilic character, which can be crucial for efficient extraction in aqueous-organic biphasic systems without the high retention on reverse-phase media that plagues longer-chain compounds [2].

Organic Chemistry Physical Chemistry Solvent Extraction

Oxidation Yield Selectivity: Decyl Methyl Sulfide Achieves High Conversion to Sulfoxide with Minimal Over-Oxidation

In a study on the enantioselective organocatalytic oxidation of sulfides using alloxazine-cyclodextrin conjugates, n-alkyl methyl sulfides including decyl methyl sulfide were oxidized with hydrogen peroxide. The α-cyclodextrin catalyst system achieved conversions up to 98% and enantioselectivities up to 77% ee for the n-alkyl methyl sulfide series [1]. Critically, the study reported no overoxidation to the sulfone, highlighting the reaction's high selectivity. This performance is contrasted with the oxidation of bulkier substrates like tert-butyl methyl sulfide, which required a different β-cyclodextrin catalyst to achieve quantitative conversion and 91% ee, indicating a distinct reactivity profile for linear alkyl chains.

Catalysis Green Chemistry Sulfur Chemistry

Ruthenium-Catalyzed Oxidation Kinetics: Decyl Methyl Sulfide Exhibits Quantified Rate Constants

A mechanistic study on the ruthenium-catalyzed aerobic oxidation of sulfides provides specific kinetic parameters for decyl methyl sulfide. At 108 °C in methanol, the rate constants derived from the kinetic model were found to be k₁ = 5.1 × 10⁻⁴ atm⁻¹ s⁻¹ and k₃ = 2.1 × 10⁻³ M⁻¹ s⁻¹ [1]. These values are essential for process modeling and scale-up, and while direct comparative data for all n-alkyl chain lengths is not presented in the same work, the study's inclusion of decyl methyl sulfide alongside dimethyl sulfide and dibutyl sulfide establishes its relevance in this catalytic manifold. The data also confirms a high selectivity for sulfoxide formation (approximately 86% yield) under the described conditions [2].

Kinetic Studies Homogeneous Catalysis Reaction Mechanism

Odorless Oxidation Reagent Utility: Decyl Methyl Sulfide Enables High-Yield Recovery and Reuse in Corey-Kim Oxidation

In the development of odorless oxidation methodologies, decyl methyl sulfide (C10) was specifically employed as an ion-supported methyl sulfide for the Corey-Kim oxidation. The study demonstrated that this C10 sulfide (B-2) could be recovered in high yields after the reaction and successfully reused in subsequent oxidation cycles, with the process generating no unpleasant odors [1]. This contrasts with the use of more volatile, lower molecular weight sulfides like dimethyl sulfide, which are notorious for their strong and persistent malodor. The C10 chain provides sufficient mass and lipophilicity to facilitate easy recovery and eliminate odor, while still maintaining the necessary reactivity for the oxidation.

Synthetic Methodology Odorless Reagents Alcohol Oxidation

Key Application Scenarios for Decyl Methyl Sulfide Based on Evidence


Enantioselective Synthesis of Chiral Sulfoxides

Decyl methyl sulfide is an ideal prochiral substrate for the catalytic, enantioselective synthesis of chiral sulfoxides using alloxazine-cyclodextrin conjugates. The system achieves high conversion (up to 98%) and good enantioselectivity (up to 77% ee) for this substrate class without overoxidation to the sulfone [1]. This makes it a preferred starting material for accessing specific chiral sulfoxide intermediates for further synthetic elaboration.

Odorless Oxidation Reagent in Corey-Kim and Swern Oxidations

Due to its high recovery and reusability as an ion-supported reagent, decyl methyl sulfide is a practical choice for performing Corey-Kim and Swern oxidations on an industrial or research scale where odor control and waste minimization are critical [1]. Its performance directly addresses the significant drawbacks associated with using volatile and malodorous dialkyl sulfides like dimethyl sulfide.

Kinetic and Mechanistic Studies of Sulfide Oxidation

The established kinetic parameters (k₁ = 5.1 × 10⁻⁴ atm⁻¹ s⁻¹, k₃ = 2.1 × 10⁻³ M⁻¹ s⁻¹) for the ruthenium-catalyzed aerobic oxidation of decyl methyl sulfide make it a well-characterized model substrate for studying and optimizing this important class of reactions [1][2]. Its use facilitates direct comparison with new catalytic systems and enables reliable process modeling.

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